molecular formula C25H27F4N7O2 B1666243 933785-68-3 (Free base) CAS No. 933785-68-3

933785-68-3 (Free base)

Cat. No.: B1666243
CAS No.: 933785-68-3
M. Wt: 533.5 g/mol
InChI Key: JKLMQKZMMRJQCK-UHFFFAOYSA-N
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Description

Such compounds often exhibit unique physicochemical properties, such as high solubility, bioavailability, or specific biological activity (e.g., enzyme inhibition or receptor binding).

Properties

CAS No.

933785-68-3

Molecular Formula

C25H27F4N7O2

Molecular Weight

533.5 g/mol

IUPAC Name

[4-[[5-fluoro-4-[3-(oxan-4-yl)-2-(trifluoromethyl)imidazol-4-yl]pyrimidin-2-yl]amino]phenyl]-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C25H27F4N7O2/c1-34-8-10-35(11-9-34)22(37)16-2-4-17(5-3-16)32-24-31-14-19(26)21(33-24)20-15-30-23(25(27,28)29)36(20)18-6-12-38-13-7-18/h2-5,14-15,18H,6-13H2,1H3,(H,31,32,33)

InChI Key

JKLMQKZMMRJQCK-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)NC3=NC=C(C(=N3)C4=CN=C(N4C5CCOCC5)C(F)(F)F)F

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)NC3=NC=C(C(=N3)C4=CN=C(N4C5CCOCC5)C(F)(F)F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AZD8926;  AZD-8926;  AZD 8926.

Origin of Product

United States

Comparison with Similar Compounds

The following analysis focuses on compounds with structural or functional similarities, as inferred from the evidence. Key parameters include molecular weight, solubility, synthesis methods, and biological activity.

Structural and Functional Analogues

CAS 393-11-3
  • Molecular Formula : C₇H₅F₃N₂O₂
  • Molecular Weight : 206.12 g/mol
  • Solubility : 0.661 mg/mL (0.00321 mol/L) in aqueous solutions .
  • Key Features: Contains trifluoromethyl and nitro groups, common in bioactive molecules. Moderate GI absorption (high) but lacks blood-brain barrier (BBB) penetration. Synthesized via reactions involving 5-amino-2-nitrobenzotrifluoride and ethoxy-substituted benzamides .
CAS 73978-41-3
  • Molecular Formula : C₇H₉ClN₆O
  • Molecular Weight : 228.64 g/mol
  • Solubility : 17.9 mg/mL (0.0785 mol/L), classified as "very soluble" .
  • Key Features: High hydrogen bond donor/acceptor count (3 H-donors, 5 H-acceptors), influencing solubility and protein interactions. Synthesized using sodium hydroxide-mediated reactions with triphenylphosphine dibromide intermediates .
CAS 6238-12-6
  • Molecular Formula: C₁₁H₁₁NO
  • Molecular Weight : 173.21 g/mol
  • Solubility : 0.157 mg/mL (0.000907 mol/L) in water, with moderate lipophilicity (LogP ~2.58) .
  • Key Features :
    • Exhibits CYP1A2 inhibition, relevant in drug metabolism studies.
    • Synthesized via palladium-catalyzed coupling reactions, typical for aromatic amines .

Comparative Data Table

Parameter CAS 393-11-3 CAS 73978-41-3 CAS 6238-12-6
Molecular Weight 206.12 g/mol 228.64 g/mol 173.21 g/mol
Solubility (Water) 0.661 mg/mL 17.9 mg/mL 0.157 mg/mL
LogP (XLOGP3) Not reported -0.92 2.58
Bioavailability Score 0.55 0.55 0.55
Key Functional Groups -NO₂, -CF₃ -Cl, -N₆O -NO, aromatic ring
Synthesis Method Amide coupling Alkaline hydrolysis Palladium catalysis

Research Findings and Trends

Solubility-Bioavailability Relationship: CAS 73978-41-3’s high solubility (17.9 mg/mL) correlates with its "very soluble" classification, likely due to polar groups (e.g., -Cl, -N₆O). In contrast, CAS 6238-12-6’s lower solubility aligns with its higher LogP (lipophilicity) . For 933785-68-3, analogous substituents (e.g., -CF₃, -NO₂) may similarly modulate solubility and absorption.

Synthetic Accessibility :

  • Amide coupling (used for CAS 393-11-3) and palladium-catalyzed reactions (CAS 6238-12-6) are scalable for industrial production .
  • Alkaline hydrolysis methods (CAS 73978-41-3) require precise pH control but yield high-purity products .

BBB penetration is absent in CAS 393-11-3, making it unsuitable for CNS-targeted therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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